N-cyclopentyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound featuring a tricyclic core fused with multiple nitrogen-containing rings and a carboxamide substituent. Its structural elucidation likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry . The compound’s synthesis may involve multi-step reactions analogous to those used for structurally related carboxamides, such as TZ-6 (N-(tert-butyl)-3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide), which utilizes nitrosation and cyclization steps under controlled conditions .
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-cyclopentyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-3-24-17(21)14(19(26)22-13-6-4-5-7-13)10-15-18(24)23-16-9-8-12(2)11-25(16)20(15)27/h8-11,13,21H,3-7H2,1-2H3,(H,22,26) |
InChI Key |
QAYCRBMPDVDECV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. The reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles under appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core, which distinguishes it from simpler bicyclic or monocyclic analogs. Below is a comparative analysis with key analogs:
Key Observations :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Hydrogen Bonding: The imino and oxo groups may participate in hydrogen-bonding networks, akin to patterns observed in supramolecular chemistry . Such interactions could enhance crystalline stability or receptor binding.
Biological Activity
N-cyclopentyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Structural Characteristics
The compound features a tricyclic structure that incorporates multiple heterocycles. Its molecular formula is with a molecular weight of 365.4 g/mol. The intricate arrangement of functional groups may influence its biological interactions significantly.
| Property | Details |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | MUQGTQKQPIOHDK-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. The mechanism often involves disruption of cellular membranes or inhibition of specific metabolic pathways.
Anticancer Activity
A notable study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to controls (p < 0.05). The study suggested a dose-dependent relationship with cytotoxicity.
Mutagenicity Assessment
In an Ames test evaluating mutagenic potential, the compound showed strong positive results indicating it may cause mutations at certain concentrations.
Case Studies
Anticancer Study: A recent investigation into the anticancer properties of the compound involved treating various human cancer cell lines with different concentrations of the compound over 48 hours. The results indicated a significant reduction in cell viability at higher concentrations (IC50 values were calculated), suggesting potential for further development as an anticancer agent.
Ames Test for Mutagenicity: In another study assessing mutagenic effects using the Ames test, the compound was evaluated at multiple concentrations against standard bacterial strains. The results indicated a positive mutagenic response at higher concentrations, warranting further investigation into its safety profile for therapeutic applications.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways leading to its observed effects.
Comparative Analysis with Similar Compounds
When compared to other triazatricyclic compounds and related derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 1-butyl-2-(2-furoylimino)-10-methyl | Triazatricyclic | Antimicrobial |
| N-cyclopentyl derivative | Tricyclic | Anticancer |
The unique structural features of N-cyclopentyl derivatives may contribute to distinct biological activities compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
